Compound Description: This series of compounds are benzamide derivatives with variations at the N-4 position of the morpholine ring, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. They were investigated for their gastrokinetic activity, specifically their effects on gastric emptying. Some derivatives, particularly those with specific N-4 substituents like isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl, demonstrated potent in vivo gastric emptying activity [].
Compound Description: This compound exhibited potent in vivo gastric emptying activity, comparable to the reference compound AS-4370, in various animal models []. Additionally, unlike some other related compounds, 57b did not show dopamine D2 receptor antagonistic activity.
Compound Description: This compound served as a basis for further structural modification to explore the structure-activity relationship for gastroprokinetic activity. Replacement of the morpholine oxygen with other atoms like sulfur, nitrogen, and carbon in compounds 3b-e generally retained potent gastric emptying activity [].
N-(4-Benzyl-3-morpholinyl)methylbenzamide (5a) and Analogues (5b-e)
N-(4-benzyl-3-morpholinyl)ethylbenzamide (8)
Compound Description: This compound showed potent gastric emptying activity, comparable to the related compound 3a []. It highlights that while the location of the alicyclic nitrogen in the morpholine ring seems less crucial, the direction of the N-benzyl group significantly influences the gastric emptying activity.
Benzamides 6a-e (Seven-Membered Heteroalicycles)
Compound Description: This series of compounds, characterized by the presence of seven-membered heteroalicyclic rings, exhibited relatively potent gastric emptying activity []. This finding suggested that the size of the alicyclic ring could be modified to some extent without completely abolishing the desired activity.
4-Amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide (3) and 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(5-oxo-2-morpholinyl)methyl analogue (4)
Compound Description: These compounds were synthesized to confirm the structures of minor metabolites of mosapride, a gastroprokinetic agent []. While they are structurally similar to mosapride, their serotonin-4 receptor binding affinity was found to be lower.
ML10302 (2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate) and SR59768 (2-[(3S)-3-Hydroxypiperidino]ethyl 4-amino-5-chloro-2-methoxybenzoate)
Compound Description: These compounds are selective 5-hydroxytryptamine-4 (5-HT4) receptor agonists with minimal affinity for 5-HT3 receptors []. They demonstrated potent prokinetic effects in the canine duodenum and jejunum, similar to cisapride, by activating 5-HT4 and muscarinic receptors. Importantly, unlike cisapride, these compounds did not exhibit any cardiac side effects in the study.
Compound Description: This compound, designed as a potential neuroleptic, exhibited significantly enhanced activity compared to metoclopramide []. It belongs to a series of linear alkane-1,2-diamine benzamide analogues of metoclopramide.
Compound Description: This compound demonstrated potent neuroleptic activity, significantly higher than haloperidol and metoclopramide []. It also displayed a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs. This compound emerged as the most potent within a series of benzamides incorporating cyclic alkane-1,2-diamines.
Compound Description: This compound is a novel derivative of mosapride, a pharmaceutical compound known for its gastrointestinal prokinetic activity [].
Compound Description: This compound exhibited potent serotonin-3 (5-HT3) receptor antagonist activity, as evidenced by its high affinity for 5-HT3 receptors (Ki = 0.051 nM) [, ]. It demonstrated significant antagonistic activity against the von Bezold-Jarisch reflex in rats, suggesting its potential as an antiemetic agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.